![molecular formula C15H27NO7 B14726395 [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate CAS No. 6288-23-9](/img/structure/B14726395.png)
[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate: is a complex organic compound characterized by its unique structure, which includes both carbamate and carbonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate typically involves multi-step organic reactions. One common approach is the reaction between a butyl carbonate derivative and an amino alcohol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound may be used as a reagent or probe to study biochemical pathways and interactions. Its ability to interact with various biomolecules makes it valuable for investigating cellular processes.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl N-Hydroxycarbamate: A compound with similar functional groups but different structural arrangement.
N-Boc piperazine derivatives: Compounds with related carbamate groups used in various chemical and biological applications.
Uniqueness: What sets [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interaction with other molecules, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
6288-23-9 |
|---|---|
Formule moléculaire |
C15H27NO7 |
Poids moléculaire |
333.38 g/mol |
Nom IUPAC |
[1-(2-butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate |
InChI |
InChI=1S/C15H27NO7/c1-4-6-9-20-14(18)22-11-8-16-13(17)12(3)23-15(19)21-10-7-5-2/h12H,4-11H2,1-3H3,(H,16,17) |
Clé InChI |
JYACJFZAMMVKOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OCCNC(=O)C(C)OC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B14726315.png)


![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
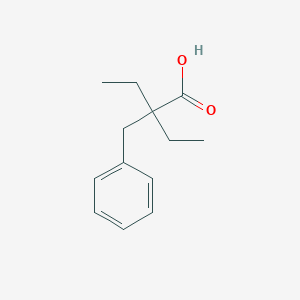


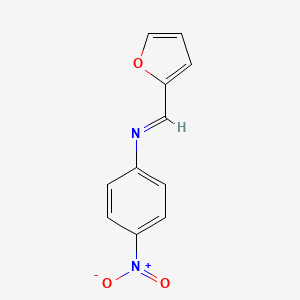
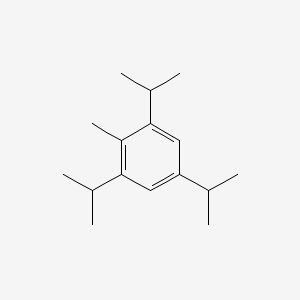
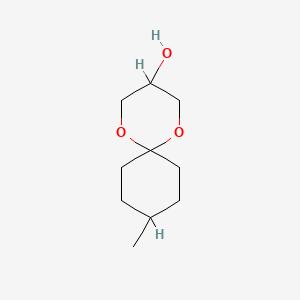
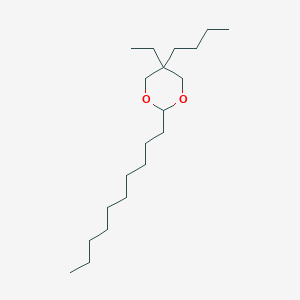
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)

